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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azetidine

Cat. No.: B15274319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-

arylazetidine derivatives, focusing on their application as Fatty Acid Synthase (FASN) inhibitors

for oncology and as cholesterol absorption inhibitors. Experimental data from key studies are

presented to facilitate objective comparison with alternative scaffolds.

2-Arylazetidines as Fatty Acid Synthase (FASN)
Inhibitors
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids and is

overexpressed in many cancer types, making it a promising target for anticancer therapies.[1]

[2] N-benzoyl arylazetidines have emerged as a potent class of FASN inhibitors.

Quantitative SAR Data
While a comprehensive SAR table for a large series of 2-arylazetidine FASN inhibitors from a

single public source is not readily available, data from conference abstracts and related

publications allow for a comparative overview of key compounds. The following table includes a

potent 2-arylazetidine derivative, JNJ-54380482, alongside other notable FASN inhibitors for

context.
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Compound
ID

Core
Scaffold

Target IC₅₀ (nM)

Cell-based
Potency
(A2780
ovarian
cancer
cells, LRM)
(nM)

Key
Structural
Features

JNJ-

54380482

N-benzoyl

arylazetidine
FASN 26 8.9

Possesses

an N-benzoyl

group and an

aryl

substituent

on the

azetidine

ring,

contributing

to a unique

binding mode

in the KR

subdomain of

FASN.[1]

GSK2194069
Triazolone

derivative
FASN 7.7

15 (A549

non-small-cell

lung cancer)

Potent

inhibitor of

the β-ketoyl

reductase

(KR) domain

of FASN.[3]

[4]

TVB-2640

(Denifanstat)
Heterocyclic FASN 52 72

Orally active,

selective

FASN

inhibitor.[5]

LRM: Lipid-Reduced Medium
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Structure-Activity Relationship Insights:

The N-benzoyl arylpiperidine and arylazetidine scaffolds are potent chemotypes for FASN

inhibition.[1]

X-ray crystallography has revealed a unique binding mode for these compounds within the β-

ketoacyl reductase (KR) subdomain of FASN.[1]

Systematic exploration of the benzoyl group and the aryl substituent on the azetidine ring

has been crucial for optimizing potency and pharmacokinetic properties.[1]

Experimental Protocols
In Vitro FASN Inhibition Assay (Spectrophotometric)

This assay quantifies FASN activity by measuring the decrease in absorbance at 340 nm,

which corresponds to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[6]

[7]

Materials:

Purified FASN enzyme

Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA

and 1 mM dithiothreitol)

Acetyl-CoA

Malonyl-CoA

NADPH

Test compounds (2-arylazetidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

96-well UV-transparent microplates

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:
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Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in each

well of the microplate.

Add the test compounds at various concentrations to the wells. A vehicle control (e.g.,

DMSO) should be included.

Initiate the reaction by adding malonyl-CoA to all wells.

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals

(e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature

(e.g., 37°C).

The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus

time curve.

The percentage of FASN inhibition for each compound concentration is calculated relative to

the vehicle control.

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a dose-response curve.

FASN Signaling Pathway in Cancer
FASN plays a central role in tumor cell metabolism and survival. Its inhibition can disrupt

multiple downstream signaling pathways.
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FASN Signaling Pathway and Inhibition by 2-Arylazetidines.
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2-Arylazetidines and Analogs as Cholesterol
Absorption Inhibitors
The 2-azetidinone scaffold, a core component of the cholesterol absorption inhibitor ezetimibe,

is structurally related to 2-arylazetidines. Ezetimibe targets the Niemann-Pick C1-Like 1

(NPC1L1) protein, which is crucial for intestinal cholesterol uptake.

Quantitative SAR Data
The following table compares the in vitro inhibitory activity of ezetimibe and its active

glucuronide metabolite against NPC1L1.

Compound Core Scaffold Target IC₅₀ (nM)
Key Structural
Features

Ezetimibe 2-Azetidinone NPC1L1 3860

A 2-azetidinone

ring with aryl

substituents at

the N-1 and C-4

positions. The C-

3 position bears

a hydroxylated

alkyl chain.[8]

Ezetimibe-

glucuronide
2-Azetidinone NPC1L1 682

The glucuronide

metabolite of

ezetimibe,

formed in the

intestine and

liver. The

glucuronidation

occurs at one of

the phenolic

hydroxyl groups.

[8]

Structure-Activity Relationship Insights:
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The 2-azetidinone ring is a critical pharmacophore for NPC1L1 inhibition.

Glucuronidation of ezetimibe significantly enhances its inhibitory potency against NPC1L1,

highlighting the importance of this metabolic conversion for its clinical efficacy.[8]

The binding of ezetimibe and its analogs to NPC1L1 is a primary determinant of their in vivo

cholesterol-lowering activity.[9]

Experimental Protocols
In Vitro NPC1L1 Binding Assay

This assay measures the ability of test compounds to displace a radiolabeled ligand that binds

specifically to the NPC1L1 protein.

Materials:

Cell membranes prepared from cells overexpressing NPC1L1 (e.g., HEK293-NPC1L1 cells)

Radiolabeled ezetimibe analog (e.g., [³H]ezetimibe glucuronide)

Binding Buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

Test compounds (2-arylazetidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

Glass fiber filters

Scintillation fluid and a scintillation counter

Procedure:

Incubate the cell membranes expressing NPC1L1 with the radiolabeled ligand and varying

concentrations of the test compound in the binding buffer.

Allow the binding to reach equilibrium (e.g., incubation for 1-2 hours at a specific

temperature).

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound

from unbound radioligand.
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Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound

radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the amount of bound radioactivity using a scintillation counter.

The percentage of specific binding is calculated for each concentration of the test compound.

IC₅₀ values are determined by plotting the percentage of specific binding against the

logarithm of the compound concentration and fitting the data to a competitive binding model.

NPC1L1-Mediated Cholesterol Uptake Pathway
NPC1L1 facilitates the uptake of cholesterol from the intestinal lumen into enterocytes through

a mechanism involving endocytosis.
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NPC1L1-Mediated Cholesterol Uptake and Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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